3-Hydroxy-4-(naphthalen-2-YL)benzoic acid
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Overview
Description
3-Hydroxy-4-(naphthalen-2-YL)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It features a hydroxyl group (-OH) and a naphthyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(naphthalen-2-YL)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with naphthalene derivatives under specific conditions. One common method includes the use of Friedel-Crafts acylation, where 3-hydroxybenzoic acid reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(naphthalen-2-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-4-(naphthalen-2-YL)benzoic acid.
Reduction: Formation of 3-hydroxy-4-(naphthalen-2-YL)benzyl alcohol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
3-Hydroxy-4-(naphthalen-2-YL)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(naphthalen-2-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the naphthyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A simpler hydroxybenzoic acid without the naphthyl group.
3,5-Dihydroxybenzoic acid: Contains two hydroxyl groups on the benzoic acid core.
Naphthalene-2-carboxylic acid: A naphthalene derivative with a carboxylic acid group.
Uniqueness
3-Hydroxy-4-(naphthalen-2-YL)benzoic acid is unique due to the presence of both a hydroxyl group and a naphthyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-4-naphthalen-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-16-10-14(17(19)20)7-8-15(16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOSXLNNNDBIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690417 |
Source
|
Record name | 3-Hydroxy-4-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-14-0 |
Source
|
Record name | 3-Hydroxy-4-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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